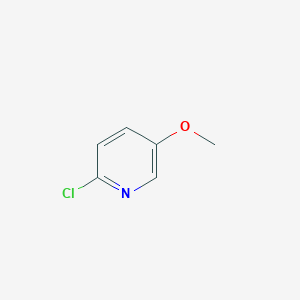

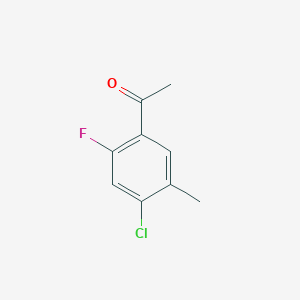

1-(4-氯-2-氟-5-甲基苯基)乙酮

描述

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under basic conditions, as seen in the synthesis of chalcone derivatives . Another approach is the enantioselective synthesis, which is used to obtain specific enantiomers of a compound, as demonstrated in the synthesis of enantiomerically pure diarylethanes and (S)-(-)-1-(4-fluorophenyl)ethanol . These methods could potentially be adapted for the synthesis of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data such as XRD . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis . These studies provide a framework for predicting the molecular structure of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from molecular electrostatic potential (MEP) studies, which show regions of negative and positive potential that are indicative of sites for electrophilic and nucleophilic attacks, respectively . Additionally, the presence of halogen atoms in the compounds can influence their reactivity in substitution reactions, as seen in the synthesis of polyethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their phase transition temperatures and thermodynamic parameters, have been characterized and can be influenced by the nature of substituents on the aromatic rings . The crystal structure of a related compound has been determined, showing that intramolecular hydrogen bonding and π-π stacking interactions can stabilize the crystal units . These findings can help predict the properties of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."

Case Studies

Case studies of related compounds have shown potential biological activities, such as anti-inflammatory and anti-neoplastic effects . Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various proteins, which could be relevant for the compound of interest if it shares similar structural features .

科学研究应用

合成和表征

- 已合成和表征了1-(4-氯-2-氟-5-甲基苯基)乙酮的新衍生物,显示出对各种人类癌细胞系(如HeLa、HepG2和Caco-2)的细胞毒性评估潜力,这表明其在癌症研究和治疗中的相关性 (Adimule et al., 2014)。

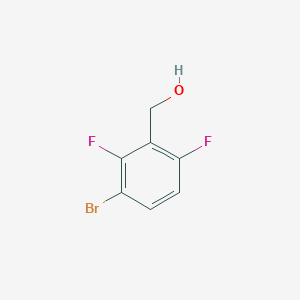

在对映选择性合成中的作用

- 该化合物在(S)-(-)-1-(4-氟苯基)乙醇的对映选择性合成中发挥作用,这是合成CCR5趋化因子受体拮抗剂的中间体,对抗HIV感染具有保护作用。这突显了其在药物化学中的重要性,特别是在抗病毒药物开发中 (ChemChemTech, 2022)。

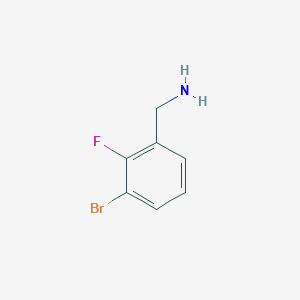

抗菌研究

- 涉及1-(4-氯-2-氟-5-甲基苯基)乙酮的合成衍生物表现出优异的抗菌活性,这归因于氯作为主核上的取代基的存在。这表明其在新型抗菌剂开发中的潜在应用 (Sherekar et al., 2022)。

除草剂中间体

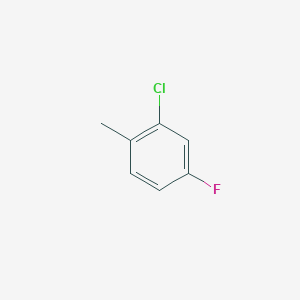

- 它还用作除草剂合成中的中间体,展示了其在农业化学中的实用性。合成过程涉及多个步骤,包括用各种试剂处理4-氯-2-氟苯甲醚以获得除草剂中间体 (Zhou Yu, 2002)。

席夫碱的开发

- 使用1-(4-氯-2-氟-5-甲基苯基)乙酮合成了席夫碱,显示出显著的体外抗菌活性。这种在合成席夫碱中的应用进一步扩展了其在制药和医药研究中的作用 (Puthran et al., 2019)。

作用机制

Mode of Action

It is known that the compound contains a chloro-fluoro-methylphenyl group, which may interact with various biological targets through electrophilic aromatic substitution .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

It is known that the compound is a low-melting solid or semi-solid or liquid, suggesting that it may be sensitive to temperature changes .

属性

IUPAC Name |

1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYPJFRXHUSDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371445 | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |

CAS RN |

177211-26-6 | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177211-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177211-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

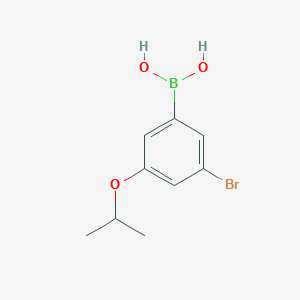

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)